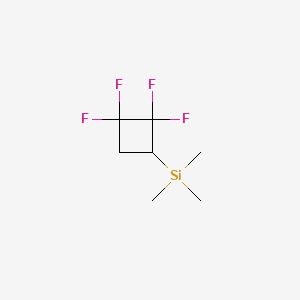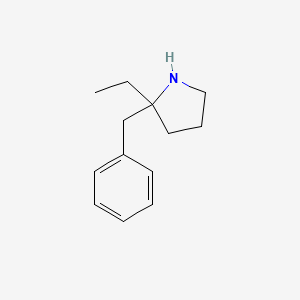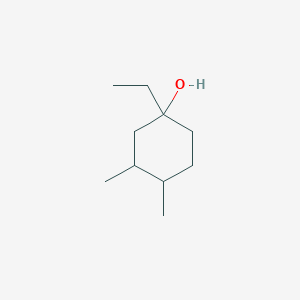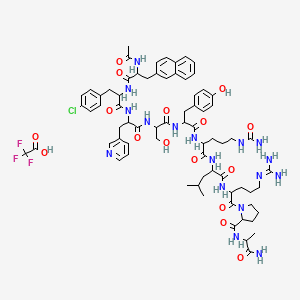
2-(3-Chloro-2-methylpropyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C(_8)H(_15)ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes intramolecular cyclization to form the oxolane ring.
Starting Materials: 3-chloro-2-methylpropyl alcohol, tetrahydrofuran (THF)
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactor: Ensures consistent mixing and temperature control.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.
化学反应分析
Types of Reactions
2-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(3-hydroxy-2-methylpropyl)oxolane.
Oxidation: Formation of 2-(3-chloro-2-methylpropyl)lactone.
Reduction: Formation of 2-(3-methylpropyl)oxolane.
科学研究应用
2-(3-Chloro-2-methylpropyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chloro-2-methylpropyl)oxolane involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Similar Compounds
2-(3-Chloro-2-methylpropyl)tetrahydrofuran: Similar structure but with a different ring size.
2-(3-Chloro-2-methylpropyl)oxane: Similar structure but with a different heteroatom in the ring.
2-(3-Chloro-2-methylpropyl)pyrrolidine: Similar structure but with a nitrogen atom in the ring.
Uniqueness
2-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of a chlorine atom, which imparts distinct reactivity and potential for further functionalization. Its oxolane ring provides stability and versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
2-(3-chloro-2-methylpropyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6H2,1H3 |
InChI 键 |
HUTPCPLNSMSGGY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)

![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)



![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)





![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)
